2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-(7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-2-5-15-11(3-1)12-4-6-16-13-17-14(18-20(12)13)19-7-9-21-10-8-19/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBURKABEDKAGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 320416-01-1) is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
- Molecular Formula : C14H14N6O
- Molecular Weight : 282.3 g/mol
- CAS Number : 320416-01-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most potent derivative exhibited IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) in these assays .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of ERK Signaling Pathway : Compounds have been shown to inhibit the phosphorylation of key proteins in the ERK pathway, including ERK1/2 and AKT, leading to reduced cell proliferation and increased apoptosis.
- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cells, alongside modulation of proteins associated with cell cycle regulation and apoptosis .
Other Biological Activities
Beyond anticancer properties, derivatives of triazolo[1,5-a]pyrimidine have exhibited a range of biological activities:
Antiviral Activity
Triazolo[1,5-a]pyrimidine derivatives have shown promise as antiviral agents against several viruses:
- Influenza Virus : A study reported that certain derivatives inhibited influenza virus replication effectively at non-toxic concentrations. The IC50 values for these compounds were determined through ELISA assays measuring PA-PB1 complex formation and viral replication assays .
Anti-inflammatory Activity
Compounds containing the triazole moiety have also been recognized for their anti-inflammatory properties. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. For instance:
- Mechanism of Action : Compounds within this class have been shown to inhibit the ERK signaling pathway, which is crucial for cancer cell proliferation. A specific derivative exhibited significant effects on cell cycle regulation and apoptosis induction in cancer cell lines such as MGC-803 .
- In Vitro Studies : In vitro evaluations have demonstrated that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that derivatives of this compound show significant antibacterial and antifungal activities. For example, several derivatives displayed high activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL .
- DNA Gyrase Inhibition : One notable derivative was identified as a potent inhibitor of DNA gyrase with an IC50 of 0.68 µM, comparable to established antibiotics like ciprofloxacin .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, this compound class has been explored for additional therapeutic roles:
- Anti-inflammatory Properties : Some derivatives are being studied for their potential anti-inflammatory effects, which could expand their use in treating various inflammatory diseases .
- CB2 Cannabinoid Receptor Agonists : Certain analogs have been identified as CB2 receptor agonists, suggesting potential applications in pain management and neuroprotection .
Table 1: Summary of Biological Activities of Selected Derivatives
Comparison with Similar Compounds
Key Observations :
- Morpholino vs. Anilino/Methylsulfanyl: The morpholino group in the target compound may improve metabolic stability compared to anilino or methylsulfanyl groups, which are prone to oxidative metabolism .
- 7-Position Substitution : Pyridinyl (target compound) vs. halogenated anilines (e.g., 8q, 7f): Pyridinyl’s aromatic nitrogen may enhance hydrogen bonding with tubulin, though halogenated anilines show superior IC50 values (83–92 nM) .
Antiproliferative Activity
- 7f (p-Chloroaniline derivative) : IC50 = 92 nM against HeLa cells; activity linked to tubulin polymerization inhibition .
- 8q (4’-Fluoroaniline derivative) : Mean IC50 = 83 nM across multiple cancer lines; induces G2/M arrest and apoptosis via mitochondrial pathway .
- Target Compound: Likely retains antiproliferative activity due to scaffold similarity, but specific data are lacking. Morpholino substitution may reduce toxicity compared to halogenated analogues .
Tubulin Interaction
- 8q, 8r, 8s, 8u : Inhibit tubulin polymerization 2× more potently than combretastatin A-4 (CA-4) and disrupt colchicine binding .
Physicochemical Properties
Key Insights :
- The morpholino group improves solubility and stability, making the target compound more drug-like than methylsulfanyl or halogenated analogues.
- Pyridinyl substitution may enhance bioavailability through π-π stacking interactions in biological systems.
Q & A
What are the established synthetic routes for 2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, and what are their key challenges?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. A common approach includes:
- Step 1: Condensation of 5-amino-1,2,4-triazole derivatives with substituted pyrimidine intermediates.
- Step 2: Introduction of the morpholino group via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Functionalization at the 7-position using pyridinyl substituents via Suzuki-Miyaura cross-coupling or direct alkylation .
Challenges:
- Low regioselectivity during triazole-pyrimidine fusion, requiring careful control of temperature (80–120°C) and solvent polarity .
- Purification difficulties due to byproducts; column chromatography with gradients of ethyl acetate/hexane is often necessary .
How can reaction conditions be optimized to enhance yield and purity during the synthesis of triazolo[1,5-a]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions in aqueous-compatible steps .
- Catalysis: Use of Pd(PPh₃)₄ for cross-coupling reactions increases efficiency, with microwave-assisted heating reducing reaction times from hours to minutes .
- pH Control: Maintaining alkaline conditions (pH 8–10) during morpholino-group incorporation minimizes acid-catalyzed degradation .
- Real-Time Monitoring: In-situ FT-IR or HPLC tracking identifies reaction endpoints, preventing over-functionalization .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm; pyridinyl aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₅N₇O: calculated 326.1356, observed 326.1352) .
- X-Ray Crystallography: Resolves regiochemistry and crystal packing, critical for confirming fused triazole-pyrimidine systems .
How can researchers resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidine analogs?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Purity Discrepancies: Reproduce synthesis with ≥95% purity (HPLC-UV) and validate via orthogonal methods (e.g., LC-MS) .
- Assay Variability: Standardize cell-based assays using positive controls (e.g., kinase inhibitors for enzyme-target studies) and quantify protein binding via surface plasmon resonance (SPR) .
- Structural Confounders: Compare IC₅₀ values across analogs with systematic substituent variations (e.g., replacing morpholino with piperidine) to isolate pharmacophore contributions .
What strategies are used to establish structure-activity relationships (SAR) for this compound’s derivatives?
Level: Advanced
Methodological Answer:
SAR studies involve:
- Substituent Scanning: Synthesize analogs with halogens (Cl, F), alkyl chains, or electron-withdrawing groups at the 2- and 7-positions .
- Computational Modeling: Molecular docking (AutoDock Vina) identifies binding poses with targets like kinases or GPCRs, validated by mutagenesis studies .
- Pharmacokinetic Profiling: Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) to link structural features to bioavailability .
What are the primary biological targets of triazolo[1,5-a]pyrimidine derivatives, and how are they validated experimentally?
Level: Basic
Methodological Answer:
Common targets include:
- Kinases (e.g., CDK2): Validated via competitive ATP-binding assays (luminescent ADP-Glo™) and Western blotting for downstream phosphorylation .
- Adenosine Receptors (A₂A): Radioligand binding assays (³H-SCH58261 displacement) and cAMP accumulation studies in HEK293 cells .
- Microbial Enzymes: β-lactamase inhibition tested via nitrocefin hydrolysis assays (absorbance at 482 nm) .
How can researchers address low aqueous solubility during in vivo studies of this compound?
Level: Advanced
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the morpholino group, which hydrolyze in vivo to the active form .
- Nanoformulation: Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) to enhance bioavailability .
- Co-Solvent Systems: Use 10% DMSO/40% PEG300/50% saline for intravenous administration, ensuring <1% hemolysis in RBC compatibility tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
